2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid
Description
2-({[(Tert-Butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is a synthetic amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected aminooxy group, a methoxymethyl substituent, and a 4,4-dimethylpentanoic acid backbone. The Boc group enhances stability during peptide synthesis, while the aminooxy moiety enables selective conjugation via oxime ligation, making it valuable in bioconjugation and drug design . The methoxymethyl group contributes to solubility and steric effects, distinguishing it from analogs with bulkier or non-polar substituents.
Properties
Molecular Formula |
C14H27NO6 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
2-(methoxymethyl)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypentanoic acid |
InChI |
InChI=1S/C14H27NO6/c1-12(2,3)8-14(9-19-7,10(16)17)21-15-11(18)20-13(4,5)6/h8-9H2,1-7H3,(H,15,18)(H,16,17) |
InChI Key |
FMBRCRUJIWSOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(COC)(C(=O)O)ONC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the Boc group.
Reduction: Reduction reactions are also less common but can be performed under controlled conditions.
Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Requires oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves reducing agents such as lithium aluminum hydride.
Substitution: Uses acids like trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then undergo further functionalization.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, allowing for selective functionalization of the molecule. This selective protection and deprotection are crucial in multi-step synthesis processes, enabling the synthesis of complex molecules with high precision .
Comparison with Similar Compounds
Key Compounds:
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid (Fmoc-D-tBuAla-OH) Structural Difference: Replaces the Boc group with Fmoc (9-fluorenylmethoxycarbonyl). Impact: Fmoc offers orthogonal deprotection (base-sensitive vs. Boc’s acid-sensitive), enabling sequential peptide synthesis. Molecular weight: 367.44 .
- MPI20c: (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-2-cyclopropylacetamido)-4,4-dimethylpentanoic acid Structural Difference: Uses Cbz (benzyloxycarbonyl) protection and a cyclopropylacetamido side chain. Impact: Cbz requires hydrogenolysis for deprotection, limiting compatibility with reducible functional groups. The cyclopropyl group enhances rigidity but reduces solubility compared to methoxymethyl .
Analogues with Modified Backbone or Substituents
Key Compounds:
- (R)-2-((3-((tert-Butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid (Compound 5) Structural Difference: Features an ester-linked Boc-β-alanine instead of the aminooxy group. Impact: The ester linkage increases hydrolytic instability under basic conditions, whereas the aminooxy group in the target compound allows stable oxime formation .
- 2-{[(tert-Butoxy)carbonyl]amino}-2-methylpentanoic acid Structural Difference: Substitutes methoxymethyl with a methyl group. Impact: Reduced polarity lowers aqueous solubility; molecular weight: ~230–260 (vs. target compound’s ~330–350) .
Analogues with Fluorinated or Cyclic Substituents
Key Compounds:
- (2S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid Structural Difference: Replaces methoxymethyl with a difluorocyclohexyl group. Impact: The fluorinated cyclohexyl group enhances metabolic stability and lipophilicity (logP ~1.21) but introduces steric hindrance .
- MPI16c: (S)-2-((2S,3R)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanamido)-4,4-dimethylpentanoic acid Structural Difference: Incorporates a tert-butoxy side chain. Impact: Increased steric bulk reduces enzymatic degradation but may hinder target binding .
Physicochemical and Spectral Comparisons
Table 1: NMR Data for Key Compounds
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | C14H26N2O6 | 330.37 | Moderate (polar groups) |
| (2S)-2-(Boc-amino)-4,4-dimethylpentanoic acid | C12H23NO4 | 245.32 | Low (non-polar methyl) |
| (2S)-2-(Boc-amino)-2-(4,4-difluorocyclohexyl)acetic acid | C13H21F2NO4 | 293.31 | Low (lipophilic F) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
